Acetamide,N-(4-imidazol-4-ylbutyl)-

Catalog No.
S13019430
CAS No.
M.F
C9H15N3O
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide,N-(4-imidazol-4-ylbutyl)-

Product Name

Acetamide,N-(4-imidazol-4-ylbutyl)-

IUPAC Name

N-[4-(1H-imidazol-5-yl)butyl]acetamide

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C9H15N3O/c1-8(13)11-5-3-2-4-9-6-10-7-12-9/h6-7H,2-5H2,1H3,(H,10,12)(H,11,13)

InChI Key

OWXIACMJAWUXES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCC1=CN=CN1

Acetamide, N-(4-imidazol-4-ylbutyl)- is a chemical compound characterized by the presence of an acetamide functional group and an imidazole moiety. Its molecular formula is C9H15N3O, and it has a molecular weight of approximately 183.24 g/mol. The structure features a butyl chain attached to the nitrogen of the acetamide, which is further substituted with a 4-imidazolyl group, contributing to its unique properties and potential biological activities .

Typical of amides and imidazoles. Notably, it can undergo nucleophilic substitutions, acylation, and condensation reactions. The imidazole ring can also engage in electrophilic aromatic substitutions due to its electron-rich nature. For instance, reactions involving acetamide derivatives often include modifications that enhance their biological activity or solubility .

Acetamide, N-(4-imidazol-4-ylbutyl)- and its derivatives have shown promising biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. Research indicates that these compounds exhibit micromolar cytotoxicity against various human tumor cell lines while sparing non-malignant cells. This selectivity makes them attractive candidates for anticancer drug development . Additionally, the imidazole unit is known for its role in many biological processes, including enzyme catalysis and receptor binding.

Several synthesis methods have been reported for Acetamide, N-(4-imidazol-4-ylbutyl)-:

  • Direct Alkylation: This involves the reaction of imidazole with an appropriate alkylating agent under basic conditions to form the desired butyl-substituted acetamide.
  • One-Pot Synthesis: A sequential reaction where starting materials such as ethylcyanoacetate and ethyl glycinate hydrochloride are reacted under specific conditions to yield various imidazole derivatives, including Acetamide, N-(4-imidazol-4-ylbutyl)- .
  • Reflux Conditions: The synthesis may require refluxing in solvents like ethanol to facilitate the formation of the desired product while minimizing by-products .

Acetamide, N-(4-imidazol-4-ylbutyl)- has potential applications in medicinal chemistry as a scaffold for developing new anticancer agents due to its inhibitory effects on CDKs. Additionally, its unique structure allows for further derivatization, which can enhance its pharmacological properties or target specificity . The compound may also find uses in agricultural chemistry as a pesticide or herbicide due to the bioactivity associated with imidazole derivatives.

Studies focusing on Acetamide, N-(4-imidazol-4-ylbutyl)- have primarily investigated its interactions with cyclin-dependent kinases. The binding affinity and selectivity against different CDK isoforms have been analyzed using molecular docking techniques and in vitro assays. These studies reveal that modifications on the imidazole ring can significantly influence binding efficacy and selectivity towards specific CDKs, making it a valuable compound for targeted drug design .

Acetamide, N-(4-imidazol-4-ylbutyl)- shares structural similarities with several other compounds that also contain imidazole or acetamide functionalities. Here are some comparable compounds:

Compound NameStructure CharacteristicsBiological Activity
Acetamide, N-(1H-imidazol-1-yl)acetateImidazole ring directly attached to an acetamide groupAntimicrobial properties
2-Acetylamino-5-methylimidazoleContains an acetamido group on a methyl-substituted imidazolePotential anticancer activity
1-(4-Imidazol-1-yl)propan-2-onePropanone derivative with an imidazole substituentInhibitory effects on various kinases

These compounds highlight the versatility of imidazole-containing structures in medicinal chemistry. Acetamide, N-(4-imidazol-4-ylbutyl)- stands out due to its specific butyl substitution that may enhance solubility and bioavailability compared to others.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

181.121512110 g/mol

Monoisotopic Mass

181.121512110 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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